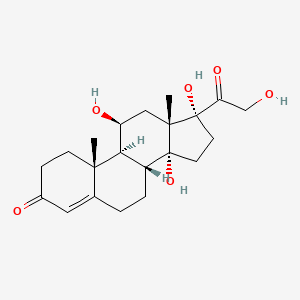
2-(3-iodophenoxy)-N,N-dimethylethanamine
Overview
Description
2-(3-iodophenoxy)-N,N-dimethylethanamine, also known as "2C-I," is a synthetic compound that belongs to the phenethylamine family. It is a potent psychedelic drug that has been widely studied due to its unique properties and potential therapeutic applications.
Scientific Research Applications
Brain Damage Reduction in Rat Models
A study by Yu et al. (1992) found that a phenothiazine derivative of 2-(3-iodophenoxy)-N,N-dimethylethanamine significantly reduced brain damage in rat models of transient cerebral ischemia. This was evident in both global forebrain ischemia and focal stroke models, suggesting potential neuroprotective properties of the compound (Yu et al., 1992).
Mechanisms in PdII-Catalyzed Chemoselective Reactions
Research by Yap et al. (2014) explored the reactions involving structurally isomeric substituted N,N-dimethylethanamines, including derivatives similar to this compound. This study provides insights into the mechanisms of cyclometalation and C–N cleavage observed in these reactions, contributing to the understanding of their chemical behavior and potential applications (Yap et al., 2014).
Gas-Liquid Chromatographic Determination in Pharmaceuticals
Abdel-Moety and El-bardicy (1985) described a gas-liquid chromatographic method for determining 2-diphenylmethoxy-N, N-dimethylethanamine hydrochloride, a compound structurally related to this compound, in pharmaceutical formulations. This method emphasizes the importance of analytical techniques in assessing the purity and concentration of such compounds in medicinal preparations (Abdel-Moety & El-bardicy, 1985).
Serotonin Receptor Imaging
A study by Herth et al. (2012) investigated 2-(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine, closely related to the compound , as a potential ligand for serotonin 7 (5-HT(7)) receptor imaging. This highlights the possible applications of similar compounds in the field of neuroimaging and psychiatric disorder research (Herth et al., 2012).
Synthesis and Evaluation in Chemical Processes
Yap et al. (2014) also contributed to the understanding of synthesizing novel amine ligands, including 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, a compound structurally similar to this compound. This research aids in developing novel compounds for various chemical applications, including potential pharmaceutical uses (Yap et al., 2014).
Radical Formation in Chemical Reactions
Eyer and Lengfelder (1984) investigated the autoxidation of 4-Dimethylaminophenol, a compound related to this compound. This study provides insight into the radical formation processes that could be relevant to understanding the chemical behavior of related compounds (Eyer & Lengfelder, 1984).
properties
IUPAC Name |
2-(3-iodophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODWADPMNFDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)






![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)